Ethyl 5-(2-Bromobenzyl)-1,2,4-oxadiazole-3-carboxylate
Overview
Description
Ethyl 5-(2-Bromobenzyl)-1,2,4-oxadiazole-3-carboxylate: is an organic compound that belongs to the class of oxadiazoles. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The presence of the bromobenzyl group and the oxadiazole ring in its structure makes it a compound of interest for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 5-(2-Bromobenzyl)-1,2,4-oxadiazole-3-carboxylate typically involves the reaction of 2-bromobenzyl bromide with ethyl 1,2,4-oxadiazole-3-carboxylate under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The bromine atom in the 2-bromobenzyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation and Reduction Reactions: The oxadiazole ring can participate in oxidation and reduction reactions, although these are less common.
Hydrolysis: The ester group in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydride (NaH) or potassium carbonate (K2CO3) in DMF.
Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Major Products:
Substitution Products: Various substituted benzyl derivatives.
Oxidation Products: Oxidized forms of the oxadiazole ring.
Reduction Products: Reduced forms of the oxadiazole ring.
Hydrolysis Products: 5-(2-Bromobenzyl)-1,2,4-oxadiazole-3-carboxylic acid.
Scientific Research Applications
Ethyl 5-(2-Bromobenzyl)-1,2,4-oxadiazole-3-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting bacterial and fungal infections.
Biological Studies: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Chemical Research: It serves as a precursor for the synthesis of more complex molecules in organic synthesis.
Material Science: The compound can be used in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The exact mechanism of action of Ethyl 5-(2-Bromobenzyl)-1,2,4-oxadiazole-3-carboxylate is not well-defined. it is believed to interact with various molecular targets, including enzymes and receptors, through its oxadiazole ring and bromobenzyl group. These interactions can lead to the inhibition of enzyme activity or modulation of receptor function, resulting in the observed biological effects.
Comparison with Similar Compounds
- Ethyl 5-(3-Bromobenzyl)-1,2,4-oxadiazole-3-carboxylate
- Ethyl 5-(4-Bromobenzyl)-1,2,4-oxadiazole-3-carboxylate
- Ethyl 5-(2-Chlorobenzyl)-1,2,4-oxadiazole-3-carboxylate
Comparison:
- Ethyl 5-(2-Bromobenzyl)-1,2,4-oxadiazole-3-carboxylate is unique due to the position of the bromine atom on the benzyl group, which can influence its reactivity and biological activity.
- Compounds with different halogen substitutions (e.g., chlorine instead of bromine) may exhibit different chemical and biological properties due to the varying electronegativity and size of the halogen atoms.
- The position of the substituent on the benzyl group (ortho, meta, or para) can also affect the compound’s reactivity and interaction with biological targets.
Properties
IUPAC Name |
ethyl 5-[(2-bromophenyl)methyl]-1,2,4-oxadiazole-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BrN2O3/c1-2-17-12(16)11-14-10(18-15-11)7-8-5-3-4-6-9(8)13/h3-6H,2,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHFAPNTUKUAHRX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NOC(=N1)CC2=CC=CC=C2Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BrN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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